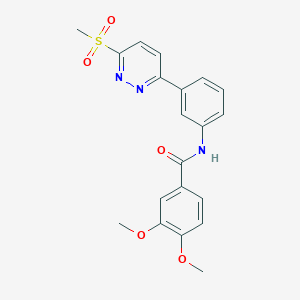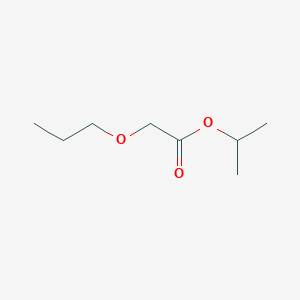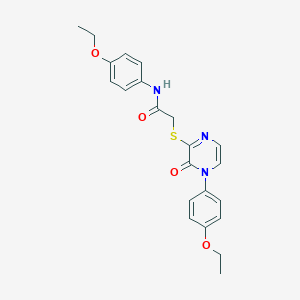
N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. This provides a basic understanding of the compound’s composition and structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead to the product.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Aplicaciones Científicas De Investigación
Chemoselective Synthesis and Optimization N-(2-Hydroxyphenyl)acetamide serves as a crucial intermediate for synthesizing antimalarial drugs through natural synthesis pathways. Research highlighted the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst. This process examined various acyl donors and parameters like agitation speed, solvent choice, catalyst loading, and temperature to optimize the synthesis. Vinyl acetate emerged as the most effective acyl donor, leading to irreversible reactions and kinetically controlled synthesis. The study proposes a ternary complex model for the reaction mechanism, with vinyl acetate acting as an inhibitor, thereby offering insights into the production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity Investigations into pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes showcase diverse supramolecular architectures through hydrogen bonding, with significant implications for understanding molecular assembly processes. Notably, these complexes exhibit considerable antioxidant activity, as determined by various in vitro assays. This research underscores the potential of pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).
Anti-Microbial Activities of Thiazole Derivatives The study on novel thiazole derivatives, incorporating a pyrazole moiety, revealed significant anti-bacterial and anti-fungal activities. These findings are pivotal for the development of new antimicrobial agents, contributing to the fight against microbial resistance. The research demonstrates the potential of thiazole derivatives in pharmaceutical applications, offering a foundation for future antimicrobial drug development (Saravanan et al., 2010).
Synthesis of Anti-Inflammatory Compounds Another study focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, displaying significant anti-inflammatory activity. This research highlights the role of specific structural modifications in enhancing biological activity, paving the way for new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Structural and Molecular Assembly Studies Research into amide derivatives and their influence on anion coordination has provided valuable insights into molecular structures and self-assembly processes. Such studies are fundamental in the field of crystal engineering, offering perspectives on designing materials with specific properties (Kalita & Baruah, 2010).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-28-18-9-5-16(6-10-18)24-20(26)15-30-21-22(27)25(14-13-23-21)17-7-11-19(12-8-17)29-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYBTVYWXGOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)
![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)
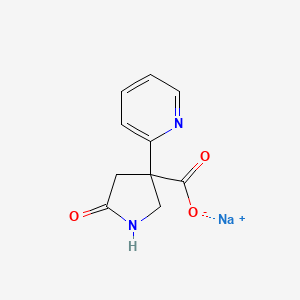

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)
methanone](/img/structure/B2750971.png)
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)
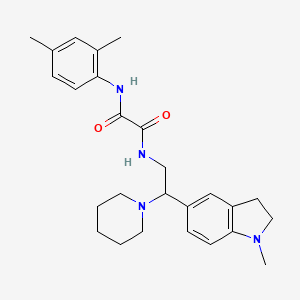
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
